Ulipristal

Receptor Pharmacology Binding Affinity SPRM Selectivity

Choose ulipristal (CAS 159811-51-5) when your protocol demands a selective progesterone receptor modulator with a 120-hour emergency contraception window—significantly beyond levonorgestrel's 72-hour limit. Its unique PR antagonism with partial agonism, reduced endometrial thickening versus mifepristone (1.4 mm vs. 2.9 mm), and CYP3A4-dependent metabolism make it indispensable for ovulation-inhibition studies and drug-drug interaction assays. Not interchangeable with other SPRMs or progestins. Procure for research use only.

Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
CAS No. 159811-51-5
Cat. No. B1683391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlipristal
CAS159811-51-5
Synonyms17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione
CDB 2914
CDB-2914
HRP 2000
HRP-2000
RTI-3021-012
RTI-3021-022
ulipristal
VA-2914
VA2914
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O
InChIInChI=1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
InChIKeyHKDLNTKNLJPAIY-WKWWZUSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ulipristal (CAS 159811-51-5): Selective Progesterone Receptor Modulator Procurement Guide


Ulipristal acetate is a selective progesterone receptor modulator (SPRM) that exerts both antagonistic and partial agonist activity at progesterone receptors PR-A and PR-B (EC50 = 8.5 and 7.7 nM, respectively) . It also binds to the glucocorticoid receptor (rabbit thymic GR, EC50 = 15.4 nM), though with reduced activity compared to mifepristone, and has no relevant affinity for estrogen, androgen, or mineralocorticoid receptors (ER EC50 >10,000 nM) [1]. As a small-molecule steroid derivative of 19-norprogesterone, ulipristal acetate is indicated for emergency contraception (30 mg single dose within 120 hours of unprotected intercourse) and for management of uterine fibroids [2].

Why Ulipristal Cannot Be Interchanged with Other SPRMs: A Procurement Perspective


Substituting ulipristal acetate with other selective progesterone receptor modulators (SPRMs) such as mifepristone, levonorgestrel, asoprisnil, or vilaprisan is not scientifically justifiable due to distinct pharmacodynamic and pharmacokinetic profiles. Ulipristal exhibits a unique combination of potent PR antagonism with partial agonism [1], whereas mifepristone functions as a pure PR antagonist; levonorgestrel is a progestin agonist, not an SPRM. Differential glucocorticoid receptor activity, distinct ovulation-inhibition timing windows, divergent endometrial effects, and varying CYP3A4-mediated drug interaction susceptibilities preclude direct interchangeability without altered efficacy and safety outcomes [2]. The following quantitative evidence establishes the material differentiation required for informed procurement decisions.

Ulipristal Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Ulipristal vs. Mifepristone: Receptor Binding Affinity and Glucocorticoid Activity Differential

Ulipristal acetate demonstrates a markedly reduced glucocorticoid receptor (GR) activity profile compared to mifepristone. In rabbit thymus GR binding assays, ulipristal exhibits a GR binding affinity approximately 2-fold lower than mifepristone [1]. In human HepG2 cell line functional assays, ulipristal's antiglucocorticoid activity is only 8.1% that of mifepristone [1]. Concurrently, ulipristal binds human progesterone receptors PR-A and PR-B with high affinity (EC50 = 8.5 and 7.7 nM, respectively), comparable to progesterone and mifepristone's PR binding . This receptor profile confers reduced systemic glucocorticoid-related adverse effects while maintaining potent PR modulation.

Receptor Pharmacology Binding Affinity SPRM Selectivity Endocrinology

Ulipristal vs. Levonorgestrel: Extended Ovulation Inhibition Window in Emergency Contraception

Ulipristal acetate extends the effective window for emergency contraception by inhibiting the luteinizing hormone (LH) peak even when administered in the advanced pre-ovulatory phase. A 30 mg single dose of ulipristal acetate can delay ovulation by up to 5 days and maintains effectiveness when administered up to 120 hours post-intercourse, including periods when LH levels have already begun to rise [1][2]. In contrast, levonorgestrel (1.5 mg) is ineffective at inhibiting ovulation once the LH surge has initiated and loses efficacy in the immediate pre-ovulatory window [2]. In a randomized controlled trial of individuals weighing ≥80 kg, no statistically significant difference in pregnancy rates was observed between ulipristal 30 mg and levonorgestrel regimens within 72 hours, but study power limitations preclude definitive conclusions on comparative efficacy [3].

Emergency Contraception Ovulation Inhibition Reproductive Pharmacology LH Surge

Ulipristal vs. Mifepristone: Differential Clinical Outcomes in Uterine Fibroid Management

In a prospective observational cohort study of 132 women of reproductive age with uterine fibroids, ulipristal acetate (5 mg) and mifepristone (25 mg) demonstrated differential clinical outcomes after treatment [1]. Hemoglobin levels increased by 13.8% (to 9.9 g/dL) with ulipristal versus 14.3% (to 10.4 g/dL) with mifepristone (p<0.001 for both intragroup improvements). Endometrial thickness increased significantly less with ulipristal (from 5.8 mm to 7.2 mm, +1.4 mm) compared to mifepristone (from 5.8 mm to 8.7 mm, +2.9 mm; p=0.001 between groups) [1]. The study concluded that mifepristone may be preferable for patients with larger fibroids and anemia, while ulipristal acetate is particularly beneficial for women with menorrhagia as the primary symptom [1].

Uterine Fibroids Gynecology SPRM Therapeutics Menorrhagia

Ulipristal CYP3A4 Metabolism and Drug-Drug Interaction Risk Profile

Ulipristal acetate is primarily metabolized by cytochrome P450 CYP3A4 to mono-demethylated (PGL4002) and di-demethylated metabolites [1][2]. Unlike many steroids, ulipristal does not act as an inducer or inhibitor of CYP enzymes or transporter proteins [1]. Co-administration with the moderate CYP3A4 inhibitor erythromycin (500 mg twice daily) increased ulipristal Cmax by 24% (geometric mean ratio 1.24, 90% CI: 1.01-1.52) and AUC0-∞ by 227% (geometric mean ratio 3.27, 90% CI: 2.79-3.83), with no effect on tmax or t1/2 [3]. The active metabolite PGL4002 showed decreased Cmax by 47% but increased AUC0-t by 62% and doubled t1/2 from 24 to 48 hours [3]. These data establish that CYP3A4 modulation significantly alters ulipristal exposure, mandating consideration of concomitant medications in both clinical use and research protocols [1][2].

Pharmacokinetics Drug Metabolism CYP3A4 DDI Risk

Ulipristal Polymorph Characterization: Crystalline Form Stability for Formulation and Long-Term Storage

Multiple crystalline polymorphic forms of ulipristal acetate have been characterized, including non-solvated polycrystal forms A1 and A2 [1][2]. These forms, prepared via specified crystallization methods, have been verified by melting point determination, X-ray powder diffraction (XRD), infrared spectroscopy (IR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TG) [1]. The polycrystal forms A1 and A2 demonstrate extreme stability under conditions of temperature, illumination, and humidity, which facilitates long-term storage and reliable pharmaceutical processing [1][3]. A separate patent describes novel crystalline polymorphic forms obtained via crystallization from ethanol/water mixed solvents without seed crystals [4]. The identification of at least 5 non-solvated crystalline forms and 6 solvate forms through comprehensive PXRD, TG, DSC, and IR characterization [5] enables selection of the most stable polymorph for specific formulation requirements.

Polymorphism Crystallography Pharmaceutical Formulation Stability Studies

Ulipristal Critical Anti-Ovulatory Window: 0-6 Hours Post-hCG/LH Surge

Preclinical studies have identified a critical temporal window for ulipristal acetate's maximum anti-ovulatory effect. When administered within 6 hours of human chorionic gonadotropin (hCG) administration, ulipristal acetate blocks ovulation by inhibiting progesterone receptor-dependent pathways intrinsic to the ovary [1]. At 8 hours post-hCG, the anti-ovulatory effect is substantially diminished [1]. This 0-6 hour post-surge window represents the period of maximal therapeutic intervention potential. Beyond this window and as LH approaches its peak level (1-2 days before ovulation), ulipristal's ability to delay ovulation decreases progressively and becomes null at the time of the LH peak, at which point ulipristal behaves similarly to placebo [2][3]. This mechanistic insight distinguishes ulipristal from alternative agents that lack this defined temporal specificity.

Ovulation Inhibition Progesterone Receptor hCG/LH Surge Reproductive Biology

Optimal Procurement and Research Application Scenarios for Ulipristal Acetate


Emergency Contraception Research Requiring Extended Post-Coital Intervention Window (Up to 120 Hours)

Procure ulipristal acetate for emergency contraception studies where the protocol requires therapeutic evaluation beyond the 72-hour window of levonorgestrel. Ulipristal maintains ovulation inhibition capacity for up to 120 hours post-intercourse and retains efficacy during the advanced pre-ovulatory phase when LH levels have already begun to rise, a period during which levonorgestrel is ineffective [1][2]. The differential 48-hour extended window is supported by evidence showing ulipristal can delay ovulation by up to 5 days and inhibit the LH peak even in late follicular phase administration [1].

Uterine Fibroid Management Protocols Prioritizing Endometrial Preservation Over Maximal Hemoglobin Restoration

Select ulipristal acetate (5 mg) for uterine fibroid treatment protocols where menorrhagia control and minimized endometrial thickening are primary therapeutic objectives. Direct head-to-head comparison data with mifepristone (25 mg) demonstrate that ulipristal produces significantly less endometrial thickening (1.4 mm vs. 2.9 mm increase, p=0.001) while achieving a 13.8% hemoglobin increase [1]. This reduced endometrial impact makes ulipristal the preferred procurement choice for applications where endometrial safety monitoring and preservation are prioritized over achieving maximal hemoglobin elevation.

Pharmacokinetic and Drug-Drug Interaction Studies Requiring CYP3A4 Substrate Characterization

Utilize ulipristal acetate as a probe substrate for CYP3A4-mediated metabolism studies and drug-drug interaction assessments. Ulipristal is primarily metabolized by CYP3A4 to mono-demethylated (PGL4002) and di-demethylated metabolites, and does not act as an inducer or inhibitor of CYP enzymes or transporters [1][2]. Co-administration with moderate CYP3A4 inhibitor erythromycin produces a quantifiable 227% increase in ulipristal AUC0-∞ and doubles metabolite elimination half-life from 24 to 48 hours [3], providing a robust experimental system for evaluating CYP3A4 modulation effects on drug exposure and metabolite disposition.

Reproductive Biology Research Targeting the 0-6 Hour Post-LH Surge Ovulation Inhibition Window

Procure ulipristal acetate for ovulation inhibition studies specifically designed to interrogate the critical 0-6 hour post-hCG/LH surge temporal window. Evidence demonstrates that ulipristal exerts maximal anti-ovulatory effect when administered within 6 hours following hCG administration, with efficacy substantially diminished by 8 hours and null at the time of LH peak (1-2 days pre-ovulation) [1][2]. This defined temporal specificity enables precise experimental control and mechanistic investigation of progesterone receptor-dependent ovarian pathways intrinsic to ovulation regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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